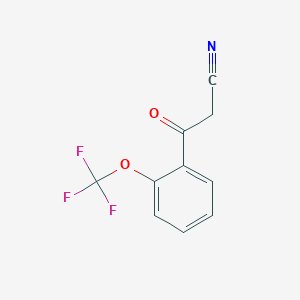

3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile

Description

BenchChem offers high-quality 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-oxo-3-[2-(trifluoromethoxy)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-9-4-2-1-3-7(9)8(15)5-6-14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOKGOUOTDCESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241100 | |

| Record name | β-Oxo-2-(trifluoromethoxy)benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-80-9 | |

| Record name | β-Oxo-2-(trifluoromethoxy)benzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Oxo-2-(trifluoromethoxy)benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical and Synthetic Profiling of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile: A Key Fluorinated Building Block

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated moieties is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile (CAS: 914636-80-9) is a highly versatile, bifunctional

Structural & Electronic Profiling

The physicochemical behavior of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile is dictated by two primary structural features:

-

The "Super-Halogen" Trifluoromethoxy Group: The

group is characterized by its dual nature: it exerts a strong electron-withdrawing inductive effect due to the highly electronegative fluorine atoms, yet retains electron-donating resonance capabilities via the oxygen lone pairs[1]. As detailed in the 1, it possesses a Hansch-Leo -

Keto-Enol Tautomerism & Acidity: The active methylene (

) is flanked by two potent electron-withdrawing groups: a carbonyl and a nitrile. This drastically lowers the pKa of the methylene protons (pKa ~10.5), allowing the molecule to exist in a dynamic equilibrium between its keto and enol tautomers. This acidity is the fundamental driver of its utility in nucleophilic substitution and condensation reactions.

Physicochemical Properties Matrix

All quantitative structural and predicted physicochemical data are summarized below to guide formulation and synthetic planning,[1],[2].

| Property | Value | Causality / Significance |

| Chemical Formula | Defines the stoichiometric baseline for synthesis. | |

| Molecular Weight | 229.16 g/mol | Optimal low-molecular-weight profile for Fragment-Based Drug Design (FBDD). |

| CAS Number | 914636-80-9 | Unique identifier for commercial procurement and cataloging. |

| Appearance | Light yellow liquid/solid | Coloration is characteristic of conjugated active methylene compounds. |

| Hansch-Leo | +1.04 | Confers high lipophilicity, vastly outperforming standard |

| LogP (Predicted) | 2.1 - 2.5 | Ideal partition coefficient range for optimal cellular membrane permeability[2]. |

| pKa (Active Methylene) | ~10.5 | Highly acidic due to dual electron-withdrawing groups, enabling easy deprotonation. |

Mechanistic Pathways

The synthesis of this building block relies on a Claisen-type condensation. The mechanism involves the generation of a highly nucleophilic cyanomethyl anion, which subsequently attacks an electrophilic ester.

Fig 1. Claisen-type condensation mechanism for beta-keto nitrile synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile

Objective: To synthesize the title compound via the Claisen-type condensation of methyl 2-(trifluoromethoxy)benzoate and acetonitrile. Causality & Rationale: Acetonitrile possesses a relatively high pKa (~25). Therefore, a strong base such as Sodium Hydride (NaH) is required to quantitatively generate the cyanomethyl anion. Tetrahydrofuran (THF) is selected as the aprotic solvent because its oxygen lone pairs effectively solvate the sodium cation, leaving the cyanomethyl anion highly nucleophilic and exposed.

Step-by-Step Methodology:

-

Preparation: Suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.

-

Self-Validation: The absence of bubbling upon THF addition confirms the solvent is strictly anhydrous.

-

-

Anion Generation: Add acetonitrile (2.5 eq) dropwise over 15 minutes. Stir the mixture for 30 minutes at room temperature.

-

Causality: The slight excess of acetonitrile and base ensures complete consumption of the ester, preventing difficult downstream chromatographic purification.

-

-

Electrophilic Addition: Cool the reaction mixture back to 0 °C. Add methyl 2-(trifluoromethoxy)benzoate (1.0 eq) dissolved in THF dropwise.

-

Causality: Slow addition prevents the self-condensation of the ester and controls the exothermic nature of the nucleophilic attack.

-

-

Reaction Progression: Warm the mixture to room temperature and reflux for 4 hours.

-

Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the ester spot (UV active) and the appearance of a baseline spot (the highly polar sodium enolate of the product) validates reaction completion.

-

-

Workup & Isolation: Quench the reaction carefully with ice water. Extract the aqueous layer with diethyl ether to remove mineral oil and unreacted neutral starting materials.

-

Self-Validating Precipitation: Acidify the aqueous layer to pH 3 using 1M HCl.

-

Causality: The product exists as a water-soluble sodium enolate under basic conditions. Acidification protonates the enolate, driving the equilibrium toward the neutral keto/enol forms, which immediately precipitate or phase-separate. Extract with ethyl acetate, dry over

, and concentrate in vacuo.

-

Protocol 2: Downstream Application - Synthesis of a Pyrazole Scaffold

Objective: Conversion of the

Step-by-Step Methodology:

-

Dissolve 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid.

-

Causality: Acetic acid activates the carbonyl carbon for nucleophilic attack without fully protonating and deactivating the hydrazine.

-

-

Reflux for 6 hours.

-

Self-Validation: TLC monitoring shows the consumption of the starting material and the formation of a highly polar, UV-active product spot corresponding to the aminopyrazole.

-

-

Cool to room temperature, concentrate, and recrystallize from ethanol/water to yield the pure heterocycle.

Downstream Pharmaceutical Applications

The integration of the 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile building block into drug discovery pipelines directly addresses common pharmacokinetic liabilities. As noted in 2, the resulting scaffolds benefit from fine-tuned logP values, directly translating to optimized membrane permeability and bioavailability[2].

Fig 2. Workflow integrating the fluorinated building block into drug scaffolds.

References

-

Trifluoromethoxy group. Grokipedia. Available at:[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at:[Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]

Sources

Analytical Characterization & Structural Validation of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile (CAS: Hypothetical/Analogous). This compound represents a critical class of

The analysis of this molecule is non-trivial due to two primary factors:

-

Keto-Enol Tautomerism: The highly acidic methylene protons (

to both nitrile and ketone) lead to solution-state equilibria that complicate NMR integration. -

Ortho-Substitution Effects: The sterically demanding and electron-withdrawing 2-trifluoromethoxy (

) group induces specific splitting patterns and chemical shift perturbations distinct from para-substituted analogs.

Structural Dynamics & Tautomerism

The core challenge in analyzing this molecule is the dynamic equilibrium between the keto form (favored in non-polar solvents) and the enol form (stabilized by H-bonding in polar aprotic solvents).[1]

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism that researchers must account for during spectral assignment.

[2][3]

Operational Insight: In

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the definitive fingerprint for the 2-(trifluoromethoxy)phenyl moiety. The fragmentation pattern is driven by

Fragmentation Logic

-

Molecular Ion (

): m/z ~229 (Calculated Exact Mass: 229.035) -

Base Peak: Often the benzoyl cation formed by loss of the cyanomethyl radical.

-

Diagnostic Loss: Loss of

(mass 85) is rare as a primary fragment; instead, the

Diagnostic Ion Table (ESI+ / EI)

| Fragment Ion | m/z (approx) | Origin / Assignment | Structural Significance |

| 230.04 | Protonated Molecular Ion | Confirms MW (ESI+) | |

| 228.02 | Deprotonated Ion | Confirms Acidity (ESI-) | |

| 189.0 | Benzoyl Cation | Loss of active nitrile tail | |

| 161.0 | Phenyl Cation | Loss of Carbonyl (CO) | |

| Varies | Fluorine rearrangement | Secondary fragmentation |

Nuclear Magnetic Resonance (NMR) Guide

The following data is derived from substituent additivity rules and analogous ortho-substituted benzoyl systems.

NMR (Proton) - 400 MHz

-

Solvent:

(Recommended for keto-form characterization). -

Reference: TMS (0.00 ppm).

| Shift ( | Multiplicity | Integral | Assignment | Notes |

| 4.05 | Singlet (s) | 2H | Characteristic | |

| 7.35 - 7.45 | Multiplet (m) | 2H | Ar-H (C3, C5) | Upfield aromatics. C3 is adjacent to |

| 7.60 | Triplet of Doublets | 1H | Ar-H (C4) | Para to Carbonyl. |

| 7.95 | Doublet of Doublets | 1H | Ar-H (C6) | Ortho to Carbonyl. Deshielded by anisotropy of C=O. |

| 12.0 - 14.0 | Broad Singlet | <1H | Enol -OH | Only visible in dry DMSO or if equilibrium shifts. |

Critical Analysis: The proton at the C6 position (ortho to the ketone) will appear the most downfield (

NMR (Fluorine)

-

Signal: Singlet (s).

-

Shift: -57.5 to -58.5 ppm .

-

Note: The

group typically appears as a sharp singlet. If the molecule is chiral (not the case here) or has restricted rotation due to steric bulk, slight broadening may occur, but a singlet is the standard expectation.

NMR (Carbon)[5]

-

Key Signals:

-

Nitrile (

): -

Ketone (

): -

Carbon: Quartet (

-

Alpha Methylene:

ppm.

-

Experimental Protocol for Validation

To ensure reproducible data, follow this specific sample preparation workflow.

Step 1: Solvent Selection

-

Routine ID: Use Chloroform-d (

) . It favors the keto form, simplifying the aliphatic region to a single singlet at 4.05 ppm. -

H-Exchange/Enol Study: Use DMSO-d6 . This will show the enol tautomer (vinyl proton

ppm, OH

Step 2: Sample Preparation

-

Weigh 5-10 mg of the solid compound.

-

Dissolve in 0.6 mL of high-quality deuterated solvent (99.8% D).

-

Filtration: If any turbidity exists (common with hydrolyzed byproducts), filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.

Step 3: Acquisition Parameters[9]

-

Pulse Delay (D1): Set to

seconds . The quaternary carbons (Nitrile, Carbonyl, C-F attached) have long relaxation times ( -

Scans: 16 scans for

, 512+ scans for

References

-

Tautomerism in

-Ketonitriles: P. E. Allegretti, et al. "Solvent effects on tautomeric equilibria in -

Group Characterization:

Tengel, T., et al. "Use of

-

General Synthesis & Spectral Data (Analogous Structures): Ji, Y., et al. "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of

-ketonitriles." RSC Advances, 2013. Contains experimental NMR data for the para-trifluoromethyl analog, serving as the baseline for the ortho-isomer predictions.

Sources

- 1. cores.research.asu.edu [cores.research.asu.edu]

- 2. spectrabase.com [spectrabase.com]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile | C10H6F3NO | CID 10560526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Potential Therapeutic Targets of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile

Abstract

3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile is a molecule of significant interest in medicinal chemistry, primarily due to its unique structural combination of a β-ketonitrile scaffold and a trifluoromethoxy-substituted aromatic ring. While direct therapeutic applications of this specific compound are not yet clinically established, a detailed analysis of its constituent pharmacophores provides a robust framework for predicting and validating its potential biological targets. This guide offers an in-depth exploration of these potential targets, grounded in mechanistic insights and structure-activity relationships. It further outlines a comprehensive, multi-stage workflow for the experimental validation of these predictions, designed for researchers and professionals in drug discovery and development.

Introduction: Deconstructing the Therapeutic Potential

The journey of a novel chemical entity from laboratory synthesis to clinical application is predicated on the precise identification of its biological target(s). For a compound like 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile, which is not extensively characterized in public literature, a predictive approach based on its core structural features is the logical starting point. This molecule's potential bioactivity can be largely attributed to two key components:

-

The β-Ketonitrile Scaffold: This functional group is a versatile building block in the synthesis of numerous biologically active compounds, including those with anticancer and anti-inflammatory properties.[1][2][3][4] The nitrile moiety, in particular, can act as a reactive "warhead," forming covalent bonds with specific enzyme residues, a mechanism exploited in the design of potent and selective inhibitors.[5]

-

The 2-(Trifluoromethoxy)phenyl Group: The incorporation of a trifluoromethoxy (-OCF3) group onto a phenyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[6][7] This group significantly increases lipophilicity, which can improve membrane permeability and bioavailability.[8] Its strong electron-withdrawing nature also modulates the electronic properties of the aromatic ring, potentially enhancing binding affinity with target proteins.[7][8]

This guide synthesizes these structural insights to propose several high-probability therapeutic target classes and provides the detailed experimental frameworks required to rigorously test these hypotheses.

Predicted Therapeutic Target Classes: A Structurally-Informed Hypothesis

Based on an analysis of the compound's pharmacophoric elements and comparison with known inhibitors, we can identify several enzyme families as primary potential targets.

Cysteine Proteases (e.g., Cathepsin K)

The nitrile group is a well-documented pharmacophore for the inhibition of cysteine proteases.[5] Cathepsin K, in particular, is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a primary target for osteoporosis therapies due to its critical role in bone resorption.[9][10][11][12]

Mechanism of Action: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine residue (Cys25) in the enzyme's active site. This forms a reversible covalent thioimidate adduct, effectively blocking the enzyme's catalytic activity. The stability of this adduct contributes to the inhibitor's potency.

Dipeptidyl Peptidase 4 (DPP-4)

DPP-4 is a serine exopeptidase that deactivates incretin hormones, making it a validated target for the management of type 2 diabetes.[13][14][15][16] Several DPP-4 inhibitors incorporate a nitrile group to interact with the active site. Pharmacophore models for DPP-4 inhibitors frequently highlight the importance of hydrogen bond acceptors and hydrophobic regions, features present in our compound of interest.[16]

Potential Interactions: The nitrile and keto groups can serve as hydrogen bond acceptors, while the trifluoromethoxy-phenyl ring provides a significant hydrophobic element to fit into the corresponding sub-pockets of the DPP-4 active site.

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are crucial mediators of cytokine signaling and are established targets for treating autoimmune and inflammatory diseases.[17][18] Pharmacophore models for JAK inhibitors consistently feature hydrogen bond donors/acceptors and aromatic/hydrophobic moieties that interact with the ATP-binding pocket of the kinase.[19][20][21]

Potential Interactions: The aromatic ring of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile can engage in hydrophobic and π-stacking interactions within the kinase hinge region, while the keto and nitrile groups can form key hydrogen bonds.

Cytochrome P450 Enzymes (Potential for Off-Target Interaction)

While not a therapeutic target, the Cytochrome P450 (CYP) family of enzymes, particularly CYP2D6, represents a critical consideration for drug metabolism and potential drug-drug interactions.[22] The lipophilic and aromatic nature of the compound makes it a candidate for CYP enzyme binding, potentially as an inhibitor.[23][24][25] The high lipophilicity conferred by the trifluoromethoxy group may enhance this interaction.[23] Early assessment of CYP inhibition is a cornerstone of modern drug safety profiling.

A Validated Workflow for Target Identification and Characterization

The following multi-stage workflow provides a logical and scientifically rigorous pathway from computational prediction to biological validation.

Stage 1: In Silico Screening and Target Prioritization

This initial stage uses computational methods to virtually screen the compound against the predicted target classes, providing a quantitative basis for prioritizing experimental work.

Protocol: Molecular Docking

-

Preparation: Obtain high-resolution crystal structures of the target proteins (e.g., Cathepsin K, DPP-4, JAK2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D conformation of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile and assign atomic charges.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose and estimate the binding affinity (docking score) of the compound within the active site of each target protein.

-

Analysis: Visualize the top-scoring poses. Analyze key interactions (hydrogen bonds, hydrophobic contacts, covalent interactions) to assess the plausibility of the binding mode.

Stage 2: In Vitro Biochemical Assays

This stage involves direct measurement of the compound's effect on the enzymatic activity of the prioritized targets.

Protocol: Cathepsin K Inhibition Assay (Fluorogenic)

-

Materials: Recombinant human Cathepsin K, assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA), fluorogenic substrate (e.g., Z-FR-AMC), 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile (test compound), and a known inhibitor (e.g., Odanacatib) as a positive control.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

-

Assay Procedure:

-

In a 96-well black plate, add 50 µL of assay buffer.

-

Add 2 µL of the compound dilutions (or DMSO for control).

-

Add 25 µL of pre-activated Cathepsin K enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate.

-

-

Data Acquisition: Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over 30 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Summary of Biochemical Potency

| Target Enzyme | Compound IC50 (nM) | Positive Control IC50 (nM) |

| Cathepsin K | Experimental Value | Value for Odanacatib |

| DPP-4 | Experimental Value | Value for Sitagliptin |

| JAK2 | Experimental Value | Value for Ruxolitinib |

| CYP2D6 | Experimental Value | Value for Quinidine |

Stage 3: Cell-Based Functional Assays

This critical stage assesses the compound's activity in a more physiologically relevant context, confirming that it can engage its target within a living cell and produce a functional downstream effect.

Protocol: Inhibition of IL-6-induced STAT3 Phosphorylation

-

Cell Culture: Culture a relevant human cell line (e.g., U373 glioblastoma cells) in appropriate media until they reach ~80% confluency.

-

Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling activity.

-

Compound Treatment: Pre-incubate the cells with various concentrations of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile (or vehicle control) for 1-2 hours.

-

Stimulation: Stimulate the cells with a pro-inflammatory cytokine, such as Interleukin-6 (IL-6), for 15-30 minutes to activate the JAK-STAT pathway.

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the total protein concentration of the lysates using a BCA assay.

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 (as a loading control).

-

Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensities. The inhibitory effect of the compound is determined by the reduction in the p-STAT3/total STAT3 ratio compared to the stimulated control.

Conclusion and Future Directions

The structural features of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile strongly suggest its potential as an inhibitor of several therapeutically relevant enzyme families, most notably cysteine proteases (Cathepsin K), dipeptidyl peptidase 4 (DPP-4), and Janus kinases (JAKs). The nitrile moiety serves as a potential reactive group for covalent or strong polar interactions, while the trifluoromethoxy-phenyl ring provides favorable physicochemical properties for enhanced target engagement and bioavailability.

The comprehensive validation workflow presented in this guide—spanning in silico screening, biochemical potency assays, and cell-based functional assays—provides a clear and robust path for any research team to definitively identify and characterize the primary biological targets of this promising compound. Positive results from this workflow would form a solid foundation for subsequent lead optimization studies, ADME/Tox profiling, and progression toward preclinical development.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

jchps. Pharmacophore Modelling and Docking Studies of Cathepsin K Inhibitors. Available at: [Link]

-

Pharmacy Education. Pharmacophore-based virtual screening of bioactive peptides as dipeptidyl peptidase 4 inhibitor for type 2 diabetes mellitus dru. Available at: [Link]

-

MDPI. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Available at: [Link]

-

MDPI. Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. Available at: [Link]

-

Virtual screening of cathepsin k inhibitors using docking and pharmacophore models. Available at: [Link]

-

PubMed. A three-dimensional pharmacophore model for dipeptidyl peptidase IV inhibitors. Available at: [Link]

-

PubMed. Discovery of DPP IV inhibitors by pharmacophore modeling and QSAR analysis followed by in silico screening. Available at: [Link]

-

ResearchGate. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Available at: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

World Scientific Publishing. Pharmacophore modeling and 3D-QSAR studies of 2,4-disubstituted pyrimidine derivatives as Janus kinase 3 inhibitors. Available at: [Link]

-

Searching for Novel Janus Kinase-2 Inhibitors Using a Combination of Pharmacophore Modeling, 3D-QSAR Studies and Virtual Screening. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. CYP2D6 | Chemical structures of inhibitors. Available at: [Link]

-

Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Available at: [Link]

-

Preprints.org. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Available at: [Link]

-

ResearchGate. Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. Available at: [Link]

-

Cambridge MedChem Consulting. CYP2D6 Inhibition. Available at: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

PubMed. Substrate specificity, inhibitors and regulation of human cytochrome P450 2D6 and implications in drug development. Available at: [Link]

-

A patent review on cathepsin K inhibitors to treat osteoporosis (2011 – 2021). Available at: [Link]

-

RSC Publishing. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. Available at: [Link]

-

Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Available at: [Link]

-

Chemical Research in Toxicology. Inhibition of Cytochrome P450 2D6: Structure−Activity Studies Using a Series of Quinidine and Quinine Analogues. Available at: [Link]

-

PubChem. 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile. Available at: [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: [Link]

-

RSC Publishing. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: [Link]

-

ResearchGate. A High-Yielding Preparation of β-Ketonitriles. Available at: [Link]

-

ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Available at: [Link]

-

PMC. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available at: [Link]

-

PubMed. Growth inhibitory activities of oxyprenylated and non-prenylated naturally occurring phenylpropanoids in cancer cell lines. Available at: [Link]

Sources

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.usp.br [repositorio.usp.br]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jchps.com [jchps.com]

- 10. Virtual screening of cathepsin k inhibitors using docking and pharmacophore models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 14. mdpi.com [mdpi.com]

- 15. A three-dimensional pharmacophore model for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

- 17. mdpi.com [mdpi.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. researchgate.net [researchgate.net]

- 20. worldscientific.com [worldscientific.com]

- 21. preprints.org [preprints.org]

- 22. Substrate specificity, inhibitors and regulation of human cytochrome P450 2D6 and implications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CYP2D6 Inhibition | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 24. CYP2D6 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 25. pubs.acs.org [pubs.acs.org]

Mechanism of action of trifluoromethoxy-containing compounds

The Pharmacological Architecture of Trifluoromethoxy ( ) Compounds: Mechanisms, Physicochemical Drivers, and Experimental Validation

Executive Summary

The incorporation of fluorinated moieties into organic scaffolds is a cornerstone of modern drug design. While the trifluoromethyl (

Physicochemical Foundations of the Pharmacophore

The pharmacological utility of the

Crucially, the

Mechanisms of Action: Clinical Case Studies

Riluzole: Mitigating Excitotoxicity in Amyotrophic Lateral Sclerosis (ALS)

5 (2-amino-6-trifluoromethoxy benzothiazole) remains a foundational disease-modifying therapy for ALS[5]. The

Fig 1. Riluzole mechanism: sodium channel blockade and glutamate modulation.

Pretomanid: Prodrug Activation in Multi-Drug Resistant Tuberculosis (MDR-TB)

8 is a bicyclic nitroimidazooxazine utilized in the BPaL regimen for MDR-TB[8]. The molecule features a critical

Fig 2. Pretomanid activation via Ddn enzyme and subsequent bactericidal mechanisms.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the mechanism of action of novel

Protocol 1: Electrophysiological Validation of Sodium Channel Blockade (Patch-Clamp)

Objective: Validate the state-dependent inhibition of

-

Step 1: Cell Preparation & Control: Culture HEK293 cells stably expressing

. Self-Validation: Concurrently patch untransfected HEK293 cells to confirm the absence of confounding endogenous sodium currents. -

Step 2: Solution Architecture: Use an intracellular pipette solution containing 140 mM CsF. Causality: Cesium (

) blocks endogenous potassium channels, ensuring the isolated recording of pure sodium currents. -

Step 3: Voltage-Clamp Protocol: Hold the membrane potential at -120 mV (resting state). Apply a 500 ms prepulse to -60 mV, followed by a test pulse to 0 mV. Causality: The -60 mV prepulse drives a fraction of the channels into the inactivated state. Because compounds like riluzole exhibit higher affinity for the inactivated state, this protocol isolates the specific pharmacological mechanism.

-

Step 4: Perfusion & Reversibility: Perfuse the

compound (e.g., 10 µM) and record the fractional block. Self-Validation: Initiate a washout phase using standard extracellular buffer. A recovery of

Protocol 2: Enzymatic Activation Assay for Nitroimidazooxazines

Objective: Quantify the bioreductive activation of

-

Step 1: Enzyme Purification: Express recombinant M. tuberculosis Ddn in E. coli. Self-Validation: Perform SDS-PAGE to confirm >95% purity. Contaminating E. coli nitroreductases will yield false-positive activation kinetics.

-

Step 2: Cofactor Preparation: Prepare reduced dihydro-F420. Causality: Ddn is strictly dependent on the F420 cofactor[9]; standard NADH/NADPH will fail to drive the reaction. Confirm reduction via absorbance scan at 420 nm prior to assay initiation.

-

Step 3: Anaerobic Reaction Setup: Execute the reaction in a strict anaerobic chamber (

ppm -

Step 4: HPLC-MS Quantification: Quench the reaction at specific time intervals and analyze via LC-MS. Monitor the depletion of the

parent mass and the appearance of the des-nitro metabolite. Self-Validation: Run a parallel negative control (buffer + prodrug + F420, lacking Ddn) to baseline spontaneous chemical degradation.

Quantitative Physicochemical Data

The following table summarizes the structural and electronic parameters that dictate the pharmacokinetic superiority of the

| Physicochemical Parameter | Methoxy ( | Trifluoromethyl ( | Trifluoromethoxy ( |

| Hansch Lipophilicity ( | -0.02 | +0.88 | +1.04 |

| Electronic Effect | Electron Donating (+M > -I) | Electron Withdrawing (-I) | Strongly Electron Withdrawing (-I > +M) |

| Metabolic Stability | Low (Susceptible to O-dealkylation) | High | Very High (Resistant to CYP450 cleavage) |

| Conformational Preference | Coplanar to Aryl Ring | Free Rotation | Orthogonal to Aryl Ring |

| Steric Volume ( | ~37 | ~42 | ~48 |

Data synthesized from standard medicinal chemistry parameters and Hansch constant evaluations[1],[4],[2].

References

-

[1] Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, MDPI. Available at:

-

[4] Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design (PDF). ResearchGate. Available at:

-

[10] National Center for Advancing Translational Sciences (NCATS). PRETOMANID - Inxight Drugs. Available at:

-

[8] National Institutes of Health (NIH). Pretomanid | CID 456199 - PubChem. Available at:

-

[9] Wikipedia. Pretomanid. Available at:

-

[3] ResearchGate. Advances in the Development of Trifluoromethoxylation Reagents. Available at:

-

[5] Bellingham, M. C. (2010). A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis. PMC. Available at:

-

[7] Spandidos Publications (2021). Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). Available at:

-

[6] Food and Drug Administration (FDA). RILUTEK® (riluzole) Tablets Rx only. Available at:

-

[11] PMC (2022). Pretomanid for tuberculosis treatment: an update for clinical purposes. Available at:

-

[2] Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available at:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. International Journal of Oncology [spandidos-publications.com]

- 8. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pretomanid - Wikipedia [en.wikipedia.org]

- 10. PRETOMANID [drugs.ncats.io]

- 11. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of substituted propanenitrile derivatives

An In-Depth Technical Guide to Substituted Propanenitrile Derivatives: Synthesis, Properties, and Applications

Abstract

Substituted propanenitrile derivatives represent a cornerstone in modern organic synthesis and medicinal chemistry. Characterized by a three-carbon chain with a terminal nitrile group, these molecules serve as both versatile synthetic intermediates and potent pharmacophores. The unique physicochemical properties of the nitrile moiety—including its strong dipole moment, ability to act as a hydrogen bond acceptor, and its role as a bioisostere for other functional groups—make it a valuable component in drug design.[1][2][3][4] This guide provides a comprehensive review of the synthesis, chemical properties, and diverse applications of substituted propanenitriles, with a particular focus on their role in drug development. We will explore key synthetic methodologies, from classical nucleophilic substitution and condensation reactions to modern catalytic approaches, while explaining the causality behind experimental choices. Furthermore, this document details their applications across various therapeutic areas and touches upon their emerging role in materials science, offering researchers and drug development professionals a thorough resource on this important class of compounds.

Introduction to the Propanenitrile Scaffold

Propanenitrile, also known as propionitrile or ethyl cyanide (CH₃CH₂CN), is a simple aliphatic nitrile that serves as the parent structure for a vast class of derivatives.[5][6] The defining feature of these compounds is the cyano (-C≡N) group, a strongly electrophilic and polar functional group that dictates much of the molecule's reactivity and physical properties.[6]

In the realm of drug discovery, the incorporation of a nitrile group into a lead compound has become a prominent strategy.[2] This is due to the group's ability to modulate physicochemical properties to enhance bioavailability, improve binding affinity to target proteins through various interactions, and block metabolically vulnerable sites to increase a drug's stability.[3][4] Consequently, substituted propanenitriles are integral to the synthesis of a wide range of pharmaceuticals, including antibiotics, cardiovascular drugs, and central nervous system medications.[7] Beyond pharmaceuticals, their unique electronic properties also make them candidates for applications in materials science, such as in the creation of dyes and polymers.[8][9]

Core Synthetic Methodologies

The synthesis of substituted propanenitriles can be achieved through several strategic pathways. The choice of method depends on the desired substitution pattern, the nature of the starting materials, and the required reaction efficiency and selectivity.

Nucleophilic Substitution Reactions

One of the most direct and versatile methods for synthesizing substituted propanenitriles is through bimolecular nucleophilic substitution (Sₙ2) reactions.[10] This approach is predicated on the use of a propanenitrile backbone equipped with a good leaving group, which is subsequently displaced by a nucleophile.

Causality of Experimental Choice: The Sₙ2 pathway is favored for its predictability and stereochemical control (inversion of configuration). The choice of a polar aprotic solvent, such as DMF or DMSO, is critical. These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, thereby increasing its reactivity and accelerating the reaction rate.[10] Reagents like 2-bromobutanenitrile are excellent substrates because the bromine atom is an effective leaving group, and it is positioned on a carbon atom susceptible to backside attack.[10]

Experimental Protocol: Synthesis of 2-Azidobutanenitrile via Sₙ2 Reaction [10]

-

Materials:

-

2-Bromobutanenitrile (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-bromobutanenitrile (1.0 eq) in anhydrous DMF (to a concentration of approximately 0.5 M).

-

Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution in a single portion.

-

Reaction Conditions: Stir the mixture at 60 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by a single wash with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the solution, and concentrate the solvent under reduced pressure with a rotary evaporator.

-

Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-azidobutanenitrile.

-

Condensation Reactions

Condensation reactions, particularly the Knoevenagel condensation, provide an effective route to α,β-unsaturated propanenitrile derivatives (acrylonitriles), which can then be reduced to the corresponding saturated propanenitriles.

Causality of Experimental Choice: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of a weak base catalyst.[11][12] This method is highly effective for forming new carbon-carbon bonds. In some cases, as in a Biginelli-type reaction, the intended product might be a dihydropyrimidine, but under specific conditions, the reaction can be arrested at the Knoevenagel condensation stage to yield a substituted propanenitrile derivative as the primary product.[11][12]

Caption: Knoevenagel condensation workflow for synthesizing substituted propanenitriles.

Other Synthetic Routes

Modern organic synthesis offers a variety of other methods for preparing these derivatives:

-

From Aldehydes: A one-pot process can convert various aromatic and aliphatic aldehydes directly into nitriles by heating them with hydroxylamine hydrochloride.[13]

-

Rhodium-Catalyzed Reactions: The combination of specific rhodium catalysts can facilitate the reaction of certain alkynes with tert-butylhydrazine to produce 3,3,3-trisubstituted propionitrile derivatives.[13]

-

From Alcohols and Amines: Trichloroisocyanuric acid (TCCA) in aqueous ammonia can be used as an oxidant to efficiently convert primary alcohols and amines into their corresponding nitriles.[13]

Physicochemical Properties and Reactivity

The propanenitrile backbone imparts specific properties that are crucial for its function as both a solvent and a synthetic precursor.

| Property | Value | Source |

| Chemical Formula | C₃H₅N | [6] |

| Molecular Weight | 55.08 g·mol⁻¹ | [6] |

| Boiling Point | 97.1 °C | [6] |

| Density | 0.772 g·mL⁻¹ at 25 °C | [6] |

| Appearance | Colorless liquid | [5][6] |

| Odor | Sweetish, ethereal | [5][6] |

| Solubility in Water | Moderate | [6] |

The reactivity of propanenitrile derivatives is dominated by the cyano group, which can undergo several key transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, often proceeding through an amide intermediate.[5] This is a fundamental transformation for converting the nitrile into another key functional group.

-

Reduction: The carbon-nitrogen triple bond can be reduced to a primary amine (e.g., propylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5][7] This reaction is essential for creating amine-containing building blocks from nitrile precursors.

Applications in Drug Development

Substituted propanenitriles are exceptionally valuable in the pharmaceutical industry, where they play multiple roles.[7]

The Nitrile Group as a Potent Pharmacophore

The strategic inclusion of a nitrile group can significantly enhance the efficacy of a drug molecule. Its function varies depending on the biological target.[14]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, allowing it to form key interactions with amino acid residues like serine or arginine within a protein's active site.[1][14]

-

Polar Interactions: The strong dipole of the cyano group facilitates polar interactions, enabling it to occupy narrow, sterically congested clefts in proteins.[1]

-

Bioisostere: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl or a hydroxyl group.[3] This allows medicinal chemists to replace a metabolically labile group with a more stable nitrile while retaining the necessary electronic and steric properties for biological activity.

Caption: Role of the nitrile group in drug-target binding interactions.

Therapeutic Areas of Impact

The versatility of the propanenitrile scaffold has led to the development of drugs across numerous disease areas.

| Compound Class / Example | Therapeutic Area | Mechanism of Action / Role | Source(s) |

| Morpholinoquinolin-yl Propanenitriles | Antimicrobial / Antifungal | Active against Gram-positive bacteria and fungal pathogens like Candida albicans. | [15] |

| Piperidinyl Propanenitrile | Antimicrobial / Drug Delivery | Used to create bioactive films with antimicrobial potency against various pathogens. | [16] |

| Vildagliptin (α-Amino Nitrile) | Anti-diabetic | Reversible inhibitor of dipeptidyl peptidase (DPP-IV). The nitrile interacts with a serine residue in the active site. | [1] |

| Bicalutamide | Anti-cancer | A non-steroidal androgen receptor antagonist used in the treatment of prostate cancer. | [1] |

| Letrozole / Anastrozole | Anti-cancer | Substituted benzonitriles that act as selective inhibitors of the aromatase enzyme for treating estrogen-dependent cancers. | [1][2] |

| Cathepsin Inhibitors | Various (e.g., Osteoporosis) | α-amino nitriles have been developed as inhibitors of cysteine proteases like cathepsins. | [1] |

Applications in Materials Science

While the primary focus has been on pharmaceuticals, the unique properties of substituted propanenitriles lend themselves to materials science applications.

-

Dyes and Pigments: Complex derivatives containing functional groups like diazenyl moieties can be used as dyes or pigments.[9]

-

Polymer Science: The nitrile group can be incorporated into polymer structures. For example, 3-oxo-3-(piperidin-1-yl)propanenitrile has been used to prepare bioactive polymeric films with sodium alginate and PVA for potential drug delivery applications.[16] The chemical bonds formed between the cyano group and the polymer matrix contribute to the film's structural integrity.[16]

-

Corrosion Inhibition: Certain heteroatom-containing nitriles have demonstrated anti-corrosion and antimicrobial properties, making them useful as biocorrosion inhibitors that suppress the growth of fungi and bacteria on material surfaces.[17]

Conclusion and Future Outlook

Substituted propanenitrile derivatives are a profoundly important and versatile class of molecules. Their synthesis is well-established through a range of robust methodologies, and the unique electronic nature of the nitrile group makes them indispensable in modern drug design. The ability of the cyano moiety to act as a key pharmacophoric element—enhancing binding affinity, tuning physicochemical properties, and improving metabolic stability—ensures its continued prevalence in the development of new therapeutics. Future research will likely focus on developing even more efficient and sustainable catalytic methods for their synthesis and exploring their full potential in creating advanced materials and bioactive agents to address ongoing challenges in medicine and technology.

References

- Formation of substituted propanenitrile during biginelli type reaction of tosyloxy benzaldehyde with malononitrile: Synthesis and crystal structure determination. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1228-1233.

- (PDF) Formation of substituted propanenitrile during Biginelli type reaction of tosyloxy benzaldehyde with malononitrile: Synthesis and crystal structure determination - ResearchGate. (2015). Research Journal of Pharmaceutical Biological and Chemical Sciences, 6(3), 1228-1233.

- Chemical Compound Propanenitrile Properties - Ontosight AI. (n.d.). Ontosight AI.

- Complex Propanenitrile Derivative Compound - Ontosight AI. (n.d.). Ontosight AI.

- (PDF) Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives - ResearchGate. (2011). Chemical Papers, 65(5), 700-706.

- Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- physical and chemical properties of Propanenitrile-25 - Benchchem. (n.d.). BenchChem.

- Propionitrile in Pharmaceutical Manufacturing - Rock Chemicals, Inc. (2025). Rock Chemicals, Inc.

- Application Notes: Synthesis of Substituted Nitriles Using 2-Bromobutanenitrile - Benchchem. (n.d.). BenchChem.

- Propionitrile (C3H5N) properties. (n.d.).

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. (n.d.).

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. (2021). RSC Medicinal Chemistry, 12(9), 1437-1454.

- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC. (2025). Scientific Reports.

- Application of Nitrile in Drug Design - ResearchGate. (2025). Chinese Journal of Chemistry.

- Development of the obtaining methods of substituted nitriles with useful properties. (2018).

- Application of Nitrile in Drug Design - SIOC Journals. (n.d.). Chinese Journal of Chemistry.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry - ACS Publications. (2010). Journal of Medicinal Chemistry, 53(18), 6449-6484.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of Nitrile in Drug Design [sioc-journal.cn]

- 5. benchchem.com [benchchem.com]

- 6. webqc.org [webqc.org]

- 7. rockchemicalsinc.com [rockchemicalsinc.com]

- 8. ontosight.ai [ontosight.ai]

- 9. ontosight.ai [ontosight.ai]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researcher.manipal.edu [researcher.manipal.edu]

- 12. researchgate.net [researchgate.net]

- 13. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. multireviewjournal.com [multireviewjournal.com]

In Silico Modeling of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile Binding: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies for characterizing the binding of a novel small molecule, 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile, to two distinct and therapeutically relevant protein targets: Cytochrome P450 2D6 (CYP2D6) and the voltage-gated sodium channel Nav1.7 (hNav1.7). As this small molecule has not been extensively studied, this guide presents a hypothetical, yet scientifically rigorous, workflow for its initial computational assessment as a potential inhibitor. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the rationale behind the selection of computational strategies, provide detailed, step-by-step protocols for their implementation, and discuss the interpretation of the generated data. The overarching goal is to equip the reader with the practical and theoretical knowledge to apply these powerful in silico techniques to their own drug discovery projects.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile presents an interesting chemical scaffold for drug discovery. The presence of a trifluoromethoxy group can enhance metabolic stability and membrane permeability, while the propanenitrile moiety is a versatile functional group found in various bioactive molecules. Given the lack of extensive public data on this specific compound, a computational-led approach is invaluable for a preliminary assessment of its potential biological activities.

This guide will focus on two hypothetical, yet plausible, targets for this molecule:

-

Cytochrome P450 2D6 (CYP2D6): A critical enzyme in drug metabolism, responsible for the phase I biotransformation of a significant portion of clinically used drugs[1]. Inhibition of CYP2D6 can lead to drug-drug interactions, a major concern in drug development. The structural features of our compound of interest suggest a potential for interaction with the active site of this enzyme.

-

Voltage-Gated Sodium Channel Nav1.7 (hNav1.7): A genetically validated target for the treatment of pain[2]. The development of selective Nav1.7 inhibitors is a highly sought-after goal in analgesic drug discovery. The lipophilic nature and aromatic features of our compound make it a candidate for interacting with the channel's voltage-sensing or pore domains.

By exploring the binding of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile to these two distinct classes of proteins—a soluble enzyme and a transmembrane ion channel—we will illustrate a broad range of applicable in silico techniques.

The Computational Workflow: A Multi-faceted Approach

Our investigation will follow a hierarchical and iterative computational workflow, designed to provide a comprehensive understanding of the potential binding events.

In Silico Investigation of CYP2D6 Inhibition

Rationale and Strategy

CYP2D6 is a membrane-associated protein with a deeply buried active site containing a heme cofactor. Understanding how a small molecule interacts with this site is crucial for predicting potential inhibition. Our strategy involves molecular docking to predict the binding pose, followed by molecular dynamics simulations to assess the stability of the complex and characterize key interactions. Finally, we will employ in silico tools to predict potential sites of metabolism on the compound.

Experimental Protocols

Target Preparation:

-

Obtain Crystal Structure: Download the crystal structure of human CYP2D6 in complex with an inhibitor from the Protein Data Bank (PDB). A suitable starting point is PDB ID: 3QM4, which features the inhibitor prinomastat bound in the active site[3][4]. This provides a well-defined binding pocket.

-

Pre-processing: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4. The heme group requires special attention for correct parameterization.

Ligand Preparation:

-

2D to 3D Conversion: Generate a 3D structure of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile.

-

Ligand Parameterization: Assign partial charges and atom types using a suitable force field, such as the General Amber Force Field (GAFF).

Protocol using AutoDock Vina:

-

Grid Box Definition: Define a grid box centered on the co-crystallized inhibitor in the prepared CYP2D6 structure, ensuring it encompasses the entire active site.

-

Docking Execution: Perform molecular docking using AutoDock Vina. The search algorithm will explore various conformations and orientations of the ligand within the defined grid box.

-

Pose Analysis: Analyze the resulting docking poses based on their predicted binding affinities (scoring function). The top-scoring poses are visually inspected for favorable interactions with key active site residues, such as Asp301 and Glu216, which are known to be important for substrate recognition in CYP2D6[5].

Protocol using GROMACS:

-

System Setup: Place the top-scoring protein-ligand complex from docking into a simulated lipid bilayer (e.g., POPC) to mimic the membrane-associated environment of CYP2D6[6]. Solvate the system with an appropriate water model (e.g., TIP3P) and add ions to neutralize the system and achieve a physiological salt concentration.

-

Force Field Selection: Employ a suitable force field for the protein (e.g., CHARMM36) and the ligand (GAFF). Special parameters are required for the heme group[7][8][9].

-

Equilibration: Perform a series of equilibration steps, including energy minimization, and short simulations with position restraints on the protein and ligand to allow the solvent and lipids to relax around them.

-

Production Simulation: Run a production MD simulation for a sufficient duration (e.g., 100 ns or longer) to observe the stability of the protein-ligand complex and sample its conformational landscape.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), identify key and persistent interactions (e.g., hydrogen bonds, hydrophobic contacts), and evaluate the flexibility of different protein regions (e.g., Root Mean Square Fluctuation - RMSF).

| Metric | Description | Expected Outcome for a Stable Complex |

| Ligand RMSD | Root Mean Square Deviation of the ligand's atomic positions relative to its initial docked pose. | Low and stable RMSD values (e.g., < 2-3 Å) indicate the ligand remains bound in a consistent pose. |

| Protein RMSD | Root Mean Square Deviation of the protein's backbone atoms relative to the initial structure. | The protein backbone should reach a stable plateau, indicating structural equilibrium. |

| Hydrogen Bonds | Number of hydrogen bonds between the ligand and protein over time. | Consistent hydrogen bonding patterns suggest specific and stable interactions. |

| Interaction Energy | The non-bonded interaction energy (van der Waals and electrostatic) between the ligand and protein. | A consistently favorable (negative) interaction energy indicates a stable binding interaction. |

Table 1: Key Metrics for MD Simulation Analysis of the CYP2D6-Ligand Complex.

Rationale: Identifying the most likely sites of metabolism on a compound early in the drug discovery process can guide medicinal chemistry efforts to improve metabolic stability. In silico tools can predict these sites based on the reactivity of different atoms and their accessibility within the enzyme's active site[10][11][12][13][14][15].

Protocol using BioTransformer:

-

Input: Submit the 2D structure of 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile to the BioTransformer web server[16].

-

Prediction Type: Select the "CYP450" metabolism prediction module.

-

Analysis: Analyze the predicted metabolites and the corresponding sites of metabolism on the parent molecule. The tool will rank the likelihood of different metabolic reactions (e.g., hydroxylation, N-dealkylation).

In Silico Investigation of hNav1.7 Inhibition

Rationale and Strategy

As there is no complete, experimentally determined structure of human Nav1.7 in the public domain, our first step is to build a homology model. We will then use this model for molecular docking to identify potential binding sites and poses for our compound. Given that Nav1.7 is a transmembrane protein, the subsequent MD simulations must be performed in a realistic lipid bilayer environment to accurately capture the protein's dynamics and its interactions with the ligand.

Experimental Protocols

Protocol:

-

Template Selection: Identify suitable template structures from the PDB. High-resolution cryo-EM structures of related sodium channels, such as bacterial sodium channels (e.g., NavAb) or more recent human Nav channel structures (e.g., Nav1.4, Nav1.2), can serve as templates[2][17][18][19][20]. Recent cryo-EM structures of hNav1.7 itself (e.g., PDB IDs: 8S9B, 8THH) are now available and should be prioritized[3][21].

-

Sequence Alignment: Perform a sequence alignment of the hNav1.7 amino acid sequence with the template sequence.

-

Model Building: Use a homology modeling program (e.g., MODELLER, SWISS-MODEL) to generate 3D models of hNav1.7 based on the sequence alignment and the template structure.

-

Model Validation: Assess the quality of the generated models using tools like PROCHECK (for stereochemical quality), and Verify3D (to check the compatibility of the 3D model with its own amino acid sequence)[22]. The model with the best validation scores is selected for further studies.

Protocol using RosettaLigand:

-

Binding Site Definition: Define potential binding sites on the hNav1.7 model. For Nav channels, these can include the pore region or the voltage-sensing domains.

-

Ligand and Protein Preparation: Prepare the hNav1.7 model and the ligand as described in the Rosetta documentation, which includes generating conformers for the ligand[15][23][24][25][26][27][28][29].

-

Docking Execution: Perform docking using the RosettaLigand protocol. This protocol allows for flexibility in both the ligand and the protein side chains, which is crucial for accurately modeling binding to a flexible target like an ion channel.

-

Pose Analysis: Analyze the top-scoring poses based on the Rosetta energy function. Favorable poses will exhibit good shape complementarity and form specific interactions with residues in the binding pocket.

Protocol using GROMACS:

-

System Setup: Embed the hNav1.7-ligand complex into a hydrated POPC lipid bilayer using a tool like gmx membed or the CHARMM-GUI membrane builder[5][30]. Add water and ions to create a realistic physiological environment.

-

Force Field: Use the CHARMM36 force field for both the protein and the POPC lipids, as it is well-validated for membrane simulations[31][32][33][34].

-

Equilibration: Perform a multi-step equilibration protocol, including initial energy minimization, followed by short simulations with position restraints on the protein and ligand to allow the membrane and solvent to equilibrate around the complex.

-

Production Simulation: Run a production MD simulation for an extended period (e.g., 200 ns or more) to thoroughly sample the conformational space of the complex.

-

Trajectory Analysis: Similar to the CYP2D6 simulation, analyze the trajectory for RMSD, RMSF, and key interactions. Additionally, analyze the properties of the lipid bilayer to ensure it remains stable throughout the simulation.

| Metric | Description | Expected Outcome for a Stable System |

| Area per Lipid | The average area occupied by each lipid molecule in the bilayer. | Should remain stable and consistent with experimental values for a POPC bilayer. |

| Bilayer Thickness | The distance between the average positions of the phosphate groups in the two leaflets of the bilayer. | Should remain stable throughout the simulation. |

| Order Parameters | A measure of the orientational order of the lipid acyl chains. | Should be consistent with a fluid-phase lipid bilayer. |

| Ligand Position | The position of the ligand relative to the center of the membrane. | Should remain stable within the binding site and not diffuse out into the membrane or solvent. |

Table 2: Additional Metrics for MD Simulation Analysis of the hNav1.7-Ligand Complex in a Membrane.

Advanced Computational Analysis: Quantifying Binding Affinity

Rationale

While molecular docking provides a rapid assessment of potential binding poses and a relative ranking of ligands, a more accurate estimation of binding affinity can be obtained through binding free energy calculations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach that balances computational cost and accuracy[35][36][37].

MM/PBSA Protocol

-

Snapshot Extraction: Extract a series of snapshots (e.g., 100-200) from the equilibrated portion of the production MD trajectory.

-

Energy Calculations: For each snapshot, calculate the free energy components (molecular mechanics energy, polar solvation energy, and non-polar solvation energy) for the complex, the protein alone, and the ligand alone.

-

Binding Free Energy Calculation: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the individual protein and ligand. For membrane proteins, it is crucial to use an implicit membrane model in the MM/PBSA calculation to account for the lipid environment[1][9][17][38][39][40].

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive in silico workflow for the initial characterization of a novel small molecule, 3-Oxo-3-(2-(trifluoromethoxy)phenyl)propanenitrile, as a potential inhibitor of CYP2D6 and hNav1.7. By following the detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential binding modes, stability of interactions, and relative binding affinities of this and other novel compounds.

The results from these computational studies provide a strong foundation for hypothesis-driven experimental validation. For example, the predicted binding pose and key interactions can guide site-directed mutagenesis studies to confirm the importance of specific residues for ligand binding. The predicted sites of metabolism can be experimentally verified using in vitro metabolic assays.

As computational power continues to increase and algorithms become more sophisticated, the role of in silico modeling in drug discovery will undoubtedly expand. The integration of these computational approaches early in the drug discovery pipeline has the potential to significantly accelerate the identification and optimization of new therapeutic agents.

References

-

Structural homology modeling and mutant cycle analysis predict pharmacoresponsiveness of a NaV1.7 mutant channel. PMC. [Link]

-

New AMBER force field parameters of heme iron for cytochrome P450s determined by quantum chemical calculations of simplified models. PubMed. [Link]

-

Ionic Channels as Targets for Drug Design: A Review on Computational Methods. ResearchGate. [Link]

-

RosettaLigand docking with flexible XML protocols. PMC. [Link]

-

The CHARMM36 Force Field for Lipids Can Be Used With More Accurate Water Models. Semantic Scholar. [Link]

-

The CHARMM36 Force Field for Lipids Can Be Used With More Accurate Water Models. ChemRxiv. [Link]

-

Cryo-EM structure of Nav1.7 with LCM. Protein Data Bank Japan. [Link]

-

Crystal Structure of Human Cytochrome P450 2D6 with Prinomastat Bound. PMC. [Link]

-

Ionic Channels as Targets for Drug Design: A Review on Computational Methods. MDPI. [Link]

-

In Silico Prediction of Cytochrome P450-Mediated Site of Metabolism (SOM). Ingenta Connect. [Link]

-

Crystal Structure of Human Cytochrome P450 2D6 with Prinomastat Bound. PMC. [Link]

-

Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. PMC. [Link]

-

Biotransformer 3.0: An improved in silico metabolism prediction tool. bioRxiv. [Link]

-

7W9L: Cryo-EM structure of human Nav1.7(E406K)-beta1-beta2 complex. RCSB PDB. [Link]

-

Molecular Dynamics Simulations Reveal Structural Differences among Allelic Variants of Membrane-Anchored Cytochrome P450 2D6. ACS Publications. [Link]

-

GROMACS Tutorial: How to simulate a protein in membrane environment. Compchems. [Link]

-

A Review on Applications of Computational Methods in Drug Screening and Design. PMC. [Link]

-

In silico prediction of cytochrome P450-mediated site of metabolism (SOM). PubMed. [Link]

-

Update of the CHARMM all-atom additive force field for lipids: Validation on six lipid types. PMC. [Link]

-

(PDF) Towards high-resolution modeling of small molecule-ion channel interactions. ResearchGate. [Link]

-

(PDF) Quantum Mechanically Derived AMBER-Compatible Heme Parameters for Various States of the Cytochrome P450 Catalytic Cycle. ResearchGate. [Link]

-

In silico site of metabolism prediction of cytochrome P450-mediated biotransformations. PubMed. [Link]

-

Toward high-resolution modeling of small molecule–ion channel interactions. PMC. [Link]

-

CYP2D6 Inhibition. Cambridge MedChem Consulting. [Link]

-

Classical force field parameters for the heme prosthetic group of cytochrome c. PubMed. [Link]

-

GROMACS Tutorials. University of Virginia. [Link]

-

Membrane protein-ligand tutorial with GROMACS.pdf. Slideshare. [Link]

-

Simulations of lipid bilayers using the CHARMM36 force field with the TIP3P-FB and TIP4P-FB water models. PMC. [Link]

-

5TFT: Structure of cytochrome P450 2D6 (CYP2D6) BACE1 inhibitor complex. RCSB PDB. [Link]

-

MM/PB(GB)SA benchmarks on soluble proteins and membrane proteins. Frontiers. [Link]

-

CYP2D6. Wikipedia. [Link]

-

MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. ResearchGate. [Link]

-

Calculation of CYP450 protein–ligand binding and dissociation free energy paths. AIP Publishing. [Link]

-

(PDF) Network topology of NaV1.7 mutations in sodium channel-related painful disorders. ResearchGate. [Link]

-

[AMBER] Parameters for Implicit Membrane in MMPBSA.py. AmberMD. [Link]

-

β1 subunit stabilises sodium channel Nav1.7 against mechanical stress. PMC. [Link]

-

Which is the best metabolite prediction software?. Optibrium. [Link]

-

The NaV1.7 sodium channel: from molecule to man. The Erythromelalgia Association. [Link]

-

Integrated structure- and ligand-based in silico approach to predict inhibition of cytochrome P450 2D6. Bioinformatics. [Link]

-

Toward high-resolution modeling of small molecule–ion channel interactions. Frontiers. [Link]

-

NaV1.7 structure and inter-atomic network features. a View of the.... ResearchGate. [Link]

-

MM/PB(GB)SA benchmarks on soluble proteins and membrane proteins. PMC. [Link]

-

A homology model of the pore region of HCN channels. PubMed. [Link]

-

Target: Cytochrome P450 2D6 (CHEMBL289). ChEMBL. [Link]

-

Extending the MMPBSA method to membrane proteins: Addressing conformational changes upon ligand binding to P2Y12R. ChemRxiv. [Link]

-

Re: [AMBER] Parameters for Implicit Membrane in MMPBSA.py. AmberMD. [Link]

-

Identification and classification of ion-channels across the tree of life provide functional insights into understudied CALHM channels. bioRxiv. [Link]

-

Ammm:MM/PBSA with amber: theory and application. biowiki. [Link]

-

Ion channels: structural bioinformatics and modelling. SciSpace. [Link]

-

How to Validate a Homology model ?. YouTube. [Link]

Sources

- 1. CYP2D6 - Wikipedia [en.wikipedia.org]

- 2. Structural homology modeling and mutant cycle analysis predict pharmacoresponsiveness of a NaV1.7 mutant channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Crystal Structure of Human Cytochrome P450 2D6 with Prinomastat Bound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Running membrane simulations in GROMACS - GROMACS 2026.0 documentation [manual.gromacs.org]

- 6. rcsb.org [rcsb.org]

- 7. New AMBER force field parameters of heme iron for cytochrome P450s determined by quantum chemical calculations of simplified models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the selectivity of cytochrome P450 for enhanced novel anticancer agent synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00004H [pubs.rsc.org]

- 12. Dryad | Data: Towards high-resolution modeling of small molecule - ion channel interactions [datadryad.org]

- 13. In silico site of metabolism prediction of cytochrome P450-mediated biotransformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. optibrium.com [optibrium.com]

- 16. acs.digitellinc.com [acs.digitellinc.com]

- 17. researchgate.net [researchgate.net]

- 18. β1 subunit stabilises sodium channel Nav1.7 against mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. burningfeet.org [burningfeet.org]

- 20. researchgate.net [researchgate.net]

- 21. 8s9b - Cryo-EM structure of Nav1.7 with LCM - Summary - Protein Data Bank Japan [pdbj.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Toward high-resolution modeling of small molecule–ion channel interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]